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molecular formula C8H11NO3 B8361029 3-Amino-4-n-butoxy-3-cyclobutene-1,2-dione

3-Amino-4-n-butoxy-3-cyclobutene-1,2-dione

Cat. No. B8361029
M. Wt: 169.18 g/mol
InChI Key: KORMWDWAMSITGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04927968

Procedure details

Preparation C: In a 5-Liter flask equipped with stirrer and nitrogen inlet/outlet tubes was placed 1,2-dihydroxy-1-cyclobutene-3,4-dione (400.0 g, 3.506 moles), 1-butanol (1.2 L) and toluene (800 mL). The mixture was stirred and heated under reflux with a Dean-Stark water trap until water stopped passing over (136 mL water collected, about 5.5 hours). The clear reaction mixture was heated under reflux for a further one hour, then cooled under nitrogen to 0°-5° C. The cooled stirred solution was treated dropwise at such a rate that the reaction remains at or below 10° C. (2.5 hours required) with a solution containing 14M ammonium hydroxide (240 mL, 3.37 moles), 1-butanol (960 mL) and methanol (40 mL). Stirring was continued at ambient temperature for 2 hours, then the mixture was cooled to 0°-5° C. for 1.5 hours and filtered. The product was washed with toluene (800 mL) and dried to give 492.4 g (88.0%) of the title compound; mp=165°-168° C.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
960 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1.2 L
Type
solvent
Reaction Step Five
Yield
88%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:5](=[O:6])[C:4](=[O:7])[C:3]=1[OH:8].[C:9]1(C)C=C[CH:12]=[CH:11][CH:10]=1.[OH-].[NH4+:17]>CO.C(O)CCC.O>[NH2:17][C:2]1[C:5](=[O:6])[C:4](=[O:7])[C:3]=1[O:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
OC1=C(C(C1=O)=O)O
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
240 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
960 mL
Type
solvent
Smiles
C(CCC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
1.2 L
Type
solvent
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation C
CUSTOM
Type
CUSTOM
Details
In a 5-Liter flask equipped with stirrer and nitrogen inlet/outlet tubes
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
stopped passing over (136 mL water collected, about 5.5 hours)
Duration
5.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The clear reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled under nitrogen to 0°-5° C
STIRRING
Type
STIRRING
Details
The cooled stirred solution
ADDITION
Type
ADDITION
Details
was treated dropwise at such a rate that the reaction
CUSTOM
Type
CUSTOM
Details
below 10° C. (2.5 hours required)
Duration
2.5 h
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0°-5° C. for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The product was washed with toluene (800 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(C1=O)=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 492.4 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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